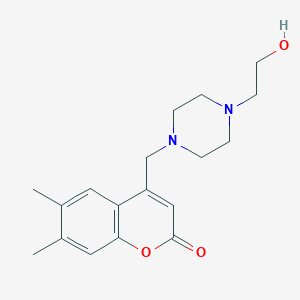
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a chromen-2-one moiety, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of 1,2-diamine derivatives with sulfonium salts . The chromen-2-one moiety could potentially be formed through a separate process and then combined with the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The piperazine ring contains two nitrogen atoms, and the chromen-2-one moiety includes a cyclic ether and a carbonyl group .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its various functional groups. The piperazine ring, for example, is known to participate in a variety of reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the carbonyl group in the chromen-2-one moiety could impact its solubility .Aplicaciones Científicas De Investigación
Synthesis and Cancer Research Applications
- Anti-proliferative Activities: A study involving the synthesis of substituted chromene and quinoline conjugates, similar in structure to the compound of interest, demonstrated significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Compounds synthesized showed better activities compared to curcumin, indicating their potential in cancer therapy. Molecular docking against Bcl-2 protein revealed good binding affinity, suggesting a mechanism of action involving apoptosis regulation (Parveen et al., 2017).
Antimicrobial Activity
- Antimicrobial Agents: A novel series of thiazolidinone derivatives, incorporating a chromene moiety similar to the compound , demonstrated significant antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Synthesis Methodologies
- Solvent-Free Synthesis: A study on the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as an organocatalyst under solvent-free conditions at ambient temperature provides insights into efficient and environmentally friendly synthesis methods for compounds including the chromene core (Amirnejad et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-9-16-15(11-18(22)23-17(16)10-14(13)2)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDTVDCLITNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

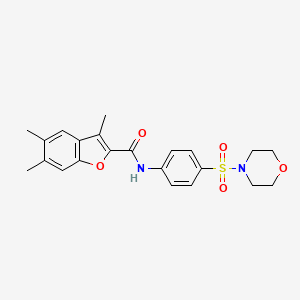

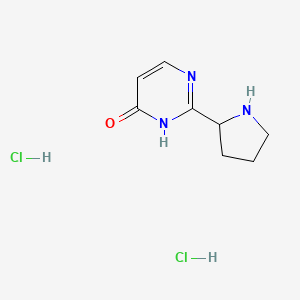

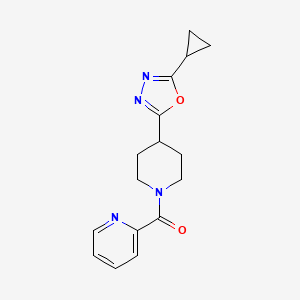
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2595686.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2595690.png)
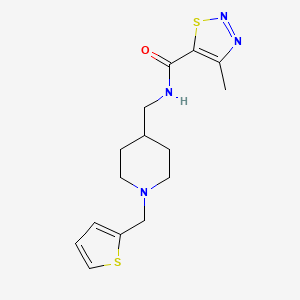

![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)
![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)

